molecular formula C11H14O3 B2856504 cis-4-(Benzyloxy)tetrahydrofuran-3-ol CAS No. 123665-72-5

cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Cat. No. B2856504
CAS RN: 123665-72-5
M. Wt: 194.23
InChI Key: FNVLHINATFTNQV-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-4-(Benzyloxy)tetrahydrofuran-3-ol” is a chemical compound with the CAS Number: 123665-72-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 . This code provides a specific standard for molecular structure representation.

Mechanism of Action

The mechanism of action of cis-4-BTHF is not well understood. However, it is believed to act as a chiral building block, forming chiral intermediates in the synthesis of various organic compounds. Additionally, it is believed to act as a chiral catalyst in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-4-BTHF are not well understood. However, it is believed to be non-toxic and non-irritating. Additionally, it is believed to have low volatility, making it suitable for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using cis-4-BTHF in laboratory experiments is its low volatility, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is important to note that cis-4-BTHF is a chiral compound, meaning that it can form chiral intermediates in the synthesis of various organic compounds. As such, it is important to ensure that the correct form of cis-4-BTHF is used in the experiment.

Future Directions

There are a number of potential future directions for the use of cis-4-BTHF in scientific research. These include: further research into the mechanism of action of cis-4-BTHF; further research into the biochemical and physiological effects of cis-4-BTHF; further research into the synthesis of chiral auxiliaries using cis-4-BTHF; further research into the synthesis of pharmaceuticals using cis-4-BTHF; further research into the synthesis of chiral catalysts using cis-4-BTHF; further research into the synthesis of chiral compounds for use in drug discovery and development; and further research into the synthesis of chiral compounds for use in drug metabolism studies.

Synthesis Methods

The most common method for the synthesis of cis-4-BTHF is the hydrolysis of cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-tetrahydrofuran (cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-THF) with aqueous hydrochloric acid. This reaction produces cis-4-BTHF and 1-methoxy-2-methyl-3-tetrahydrofuran (1-methoxy-2-methyl-3-THF). The reaction is typically carried out at a temperature of 50-60°C, with a reaction time of 1-2 hours.

Scientific Research Applications

Cis-4-BTHF has been used in a variety of scientific research applications, including the synthesis of chiral auxiliaries, asymmetric synthesis, and the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of chiral catalysts for the synthesis of chiral compounds. Additionally, cis-4-BTHF has been used in the synthesis of chiral compounds for use in drug metabolism studies.

properties

IUPAC Name

(3R,4S)-4-phenylmethoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLHINATFTNQV-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.